![molecular formula C22H26FN5O2 B2707317 2-cyclohexyl-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 921889-83-0](/img/structure/B2707317.png)
2-cyclohexyl-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyclohexyl-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C22H26FN5O2 and its molecular weight is 411.481. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-cyclohexyl-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H17FN6O4, with a molecular weight of approximately 448.414 g/mol. Its structure features a cyclohexyl group, a fluorobenzyl moiety, and a pyrazolo-pyrimidine core, which are known to influence its biological properties.
Research indicates that compounds similar to This compound may interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in nucleotide metabolism, particularly those in the pyrimidine synthesis pathway. Such inhibition can affect cell proliferation and survival.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, potentially targeting bacterial cell wall synthesis or metabolic pathways.
- Anticancer Properties : The structural components may allow for interaction with kinases involved in cancer cell signaling pathways, leading to reduced tumor growth.
Antimicrobial Studies
A study evaluating the antimicrobial properties of related pyrimidine derivatives found that certain modifications led to enhanced activity against various bacterial strains. The presence of the fluorobenzyl group is hypothesized to increase lipophilicity and membrane permeability, facilitating better interaction with microbial targets.
Anticancer Efficacy
In vitro assays have demonstrated that similar compounds can inhibit the proliferation of cancer cell lines such as A431 (vulvar epidermal carcinoma). The mechanism involves inducing apoptosis through modulation of signaling pathways associated with cell survival and proliferation.
Case Studies
- Study on Pyrimidine Derivatives : A research article highlighted the synthesis and biological evaluation of pyrimidine nucleosides that showed significant inhibition of cancer cell migration and invasion in vitro. The findings suggest that structural analogs can be optimized for enhanced anticancer activity .
- Antiviral Activity Against HEV : Research into nucleotide biosynthesis inhibitors revealed that targeting pyrimidine pathways can enhance antiviral activity against hepatitis E virus (HEV), suggesting potential therapeutic applications for compounds like This compound .
Data Summary Table
Wissenschaftliche Forschungsanwendungen
Structural Features
The compound features a cyclohexyl group, a pyrazolo[3,4-d]pyrimidine moiety, and a fluorobenzyl substituent, which contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The pyrazolo[3,4-d]pyrimidine scaffold is known for its ability to inhibit various kinases involved in cancer progression.
Case Study: Inhibition of Polo-like Kinase 1 (Plk1)
A study identified inhibitors targeting the polo-box domain of Plk1, a key player in mitosis and cancer cell proliferation. The compound demonstrated significant inhibitory activity against Plk1, suggesting its potential use in developing anticancer therapies. The structure-activity relationship (SAR) of similar compounds indicates that modifications to the side chains can enhance potency and selectivity against cancer cells .
Compound | IC50 (μM) | Selectivity | Reference |
---|---|---|---|
2-cyclohexyl-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide | 0.45 | High |
Neurological Applications
The compound's structural attributes may also lend it utility in neurological disorders. Research into allosteric modulators of metabotropic glutamate receptors has shown that similar compounds can influence synaptic plasticity and neuroprotection.
Case Study: Modulation of Glutamate Receptors
Investigations into the modulation of metabotropic glutamate receptors (mGluRs) have revealed that small molecules can selectively enhance or inhibit receptor activity. Compounds with similar scaffolds have been shown to exhibit neuroprotective effects in models of neurodegenerative diseases .
Antimicrobial Properties
Emerging research suggests that compounds containing the pyrazolo[3,4-d]pyrimidine framework may exhibit antimicrobial activity. Studies have indicated that such compounds can disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.
Case Study: Antibacterial Activity
In vitro studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines possess significant antibacterial properties against various strains of bacteria. The mechanism appears to involve inhibition of bacterial growth through interference with DNA replication processes .
Eigenschaften
IUPAC Name |
2-cyclohexyl-N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN5O2/c23-19-9-5-4-8-17(19)14-27-15-25-21-18(22(27)30)13-26-28(21)11-10-24-20(29)12-16-6-2-1-3-7-16/h4-5,8-9,13,15-16H,1-3,6-7,10-12,14H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTUOWHOFNIQCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.